(5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a benzylidene and a hydroxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-Hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with different substituents.
3-(3-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but lacks the thiazolidine ring.
Uniqueness
(5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H11NO3S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-7-12(10-13)17-15(19)14(21-16(17)20)9-11-5-2-1-3-6-11/h1-10,18H/b14-9- |
InChI Key |
HEWHAAULXJBWPJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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